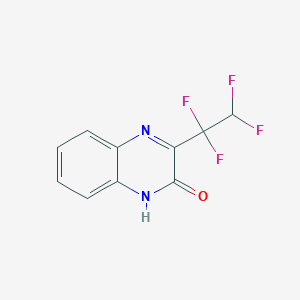
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. This compound is a derivative of quinoxaline and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This compound has also been shown to induce the production of reactive oxygen species, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone in lab experiments is its high potency and selectivity against cancer cells. This compound has been shown to exhibit significant activity even at low concentrations, making it a promising candidate for further studies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and its potential interactions with other compounds. Another direction is to explore its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity. Finally, more research is needed to assess the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then treated with a suitable acid to yield the final product. This method has been optimized for high yield and purity and has been used in several studies.
Aplicaciones Científicas De Investigación
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone has been extensively studied for its potential applications in drug development. It has been found to exhibit significant activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-9(12)10(13,14)7-8(17)16-6-4-2-1-3-5(6)15-7/h1-4,9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNTCIWOMBDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385370 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89995-27-7 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
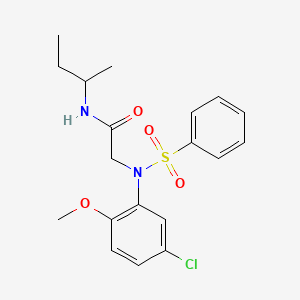
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
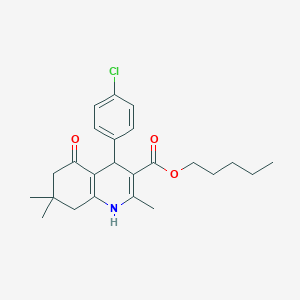
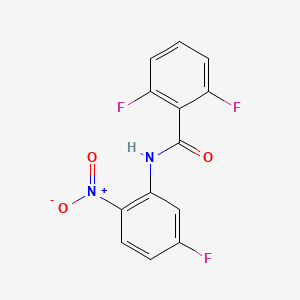
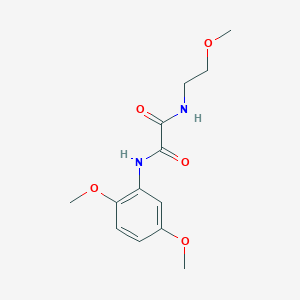

![4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
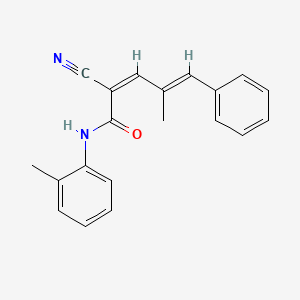
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)